molecular formula C17H12FN3O4 B2567255 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide CAS No. 887872-79-9

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2567255
CAS No.: 887872-79-9
M. Wt: 341.298
InChI Key: JJSWQVKZPJIIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 2-fluorobenzamide group. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for antimicrobial and pharmacological applications.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4/c18-12-4-2-1-3-11(12)15(22)19-17-21-20-16(25-17)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSWQVKZPJIIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 2-fluorobenzoyl chloride to form the intermediate 2-fluorobenzamide derivative. This intermediate is further reacted with 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin moiety can yield quinone derivatives, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

Introduction to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide

This compound is a complex organic compound that has attracted significant attention in various scientific fields due to its unique structural features. This compound integrates a benzodioxin moiety, an oxadiazole ring, and a fluorobenzamide group, which confer diverse chemical reactivity and biological activity. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Structural Characteristics

The compound's structure can be represented as follows:

N 5 2 3 dihydro 1 4 benzodioxin 6 yl 1 3 4 oxadiazol 2 yl 2 fluorobenzamide\text{N 5 2 3 dihydro 1 4 benzodioxin 6 yl 1 3 4 oxadiazol 2 yl 2 fluorobenzamide}

Pharmacokinetics

Similar compounds are typically absorbed through the gastrointestinal tract and metabolized in the liver before being excreted via bile or feces.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions that can lead to new compounds with potential applications in different fields.

Biology

This compound is studied for its potential as an enzyme inhibitor. Research indicates that it interacts with biological macromolecules and may affect cellular processes significantly .

Medicine

Research has investigated its therapeutic effects:

  • Anti-inflammatory Activity: The inhibition of lipoxygenase contributes to its potential in treating inflammatory conditions.
  • Anticancer Properties: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines such as glioblastoma .

Industry

In industrial applications, this compound is utilized in developing new materials and as a precursor for various industrial chemicals.

Case Study 1: Anticancer Activity

A study focusing on similar oxadiazole derivatives demonstrated significant cytotoxicity against glioblastoma cells. The findings indicated that these compounds could induce apoptosis in cancer cells by damaging DNA .

Case Study 2: Anti-inflammatory Effects

Research into oxadiazole compounds has shown their ability to inhibit lipoxygenase activity effectively. This inhibition can lead to decreased production of pro-inflammatory mediators such as leukotrienes .

Case Study 3: Synthesis and Characterization

A comprehensive synthesis route for this compound was developed using multiple reaction steps that optimize yield and purity. This method involves the reaction of intermediates under controlled conditions to achieve the desired product efficiently .

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The benzodioxin moiety can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds with biological macromolecules, affecting their function. The fluorobenzamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs share the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazole scaffold but differ in substituents on the benzamide or acetamide groups. Key examples include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent/Modification Molecular Formula Molecular Weight Biological Activity Reference
Target Compound 2-fluorobenzamide C₁₈H₁₃FN₃O₄ 378.32 Antimicrobial (hypothesized)
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidinyl)sulfonyl]benzamide 4-[(4-methylpiperidinyl)sulfonyl] group C₂₃H₂₄N₄O₆S 484.53 Not reported
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide 2-[(4-methoxyphenyl)sulfonyl]acetamide C₁₉H₁₇N₃O₇S 431.42 Not reported
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Sulfanyl-acetamide derivatives Varies ~400–450 Potent antibacterial, low cytotoxicity
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide 2-(methylsulfanyl)benzamide C₁₈H₁₅N₃O₄S 369.39 Not reported
Key Observations:
  • Electron-Withdrawing vs.
  • Steric Effects : Bulkier substituents (e.g., 4-methylpiperidinylsulfonyl in ) may reduce membrane permeability compared to the compact fluorine atom.
  • Antimicrobial Efficacy : Sulfanyl-acetamide derivatives (e.g., ) exhibit potent antibacterial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli), suggesting the target compound’s fluorinated variant may achieve similar or improved potency due to enhanced electronegativity .

Pharmacological and Toxicity Profiles

  • Cytotoxicity : Sulfanyl-acetamide analogues demonstrate low hemolytic activity (<10% at 100 µg/mL), indicating favorable safety profiles . The fluorine atom in the target compound may further reduce toxicity by avoiding reactive sulfur metabolites.
  • Glucocorticoid Receptor (GR) Binding : Structurally related benzodioxin-oxadiazole derivatives (e.g., trazpiroben in ) act as GR agonists, though the target compound’s 2-fluorobenzamide group likely shifts its pharmacological target toward antimicrobial pathways .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure characterized by the presence of a benzodioxin moiety and an oxadiazole ring. Its molecular formula is C17H17N3O2C_{17}H_{17}N_{3}O_{2} with a molecular weight of approximately 295.31 g/mol. The structural representation can be summarized as follows:

Component Details
Molecular Formula C17H17N3O2
Molecular Weight 295.31 g/mol
SMILES Notation C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN
InChIKey QBXBJBGXRVNAFG-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antitumor Activity

Studies indicate that derivatives of benzamides, including those featuring oxadiazole groups, exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibition of cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, certain benzamide derivatives were found to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway essential for DNA synthesis and repair . This inhibition can lead to reduced cell growth in rapidly dividing cells such as cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its chemical structure:

  • Oxadiazole Substitution : Variations in the substituents on the oxadiazole ring can enhance or diminish biological activity.
  • Fluorine Substitution : The presence of fluorine on the benzamide moiety has been associated with increased lipophilicity and improved binding affinity to target proteins .
  • Benzodioxin Moiety : The benzodioxin component contributes to the overall stability and solubility of the compound.

Case Studies and Experimental Findings

Several studies have reported on the synthesis and evaluation of related compounds:

  • Larvicidal Activity : A series of benzamide derivatives exhibited larvicidal effects against mosquito larvae at concentrations as low as 10 mg/L. Notably, some compounds achieved 100% mortality at this concentration .
  • Fungicidal Activity : Compounds similar to this compound demonstrated strong inhibitory effects against various fungal species. For instance, one derivative showed an EC50 value of 11.61 μg/mL against Sclerotinia sclerotiorum, outperforming standard treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.